

(2R)-2-(Methoxymethyl)morpholine CAS number 157791-21-4 properties

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Compound of Interest

Compound Name: (2R)-2-(Methoxymethyl)morpholine

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An In-depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine

CAS Number: 157791-21-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **(2R)-2-(Methoxymethyl)morpholine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Physicochemical Data

(2R)-2-(Methoxymethyl)morpholine is a chiral organic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties to drug candidates.^{[1][2]} The presence of a methoxymethyl substituent at the stereogenic center suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **(2R)-2-(Methoxymethyl)morpholine**

Property	Value	Source
CAS Number	157791-21-4	[3][4]
Molecular Formula	C ₆ H ₁₃ NO ₂	[3][4]
Molecular Weight	131.17 g/mol	[3][4]
Appearance	Colorless oil	[3]
Purity	≥95% (typical commercial grade)	[4]
SMILES	<chem>COC[C@H]1CNCCO1</chem>	[4]
IUPAC Name	(2R)-2-(methoxymethyl)morpholine	[5]

Table 2: Computed Physicochemical Descriptors

Descriptor	Value	Source
Topological Polar Surface Area (TPSA)	30.49 Å ²	ChemScene
LogP (octanol-water partition coefficient)	-0.3788	ChemScene
Hydrogen Bond Acceptors	3	ChemScene
Hydrogen Bond Donors	1	ChemScene
Rotatable Bonds	2	ChemScene

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **(2R)-2-(Methoxymethyl)morpholine**. While a complete set of spectra for this specific molecule is not readily available in public databases, proton NMR data has been published.

Table 3: ¹H NMR Spectroscopic Data

Parameter	Value	Source
Spectrometer Frequency	500 MHz	[3]
Solvent	(CD ₃) ₂ CO	[3]
Chemical Shifts (δ) and Coupling Constants (J)	δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz)	[3]

Synthesis and Experimental Protocols

A general procedure for the synthesis of **(2R)-2-(Methoxymethyl)morpholine** has been documented, providing a clear pathway for its laboratory-scale preparation.[3]

Synthetic Pathway

The synthesis involves the reaction of (R)-(-)-glycidyl methyl ether with taurine (2-aminoethanesulfonic acid) under basic conditions, followed by an intramolecular cyclization.

Detailed Experimental Protocol

Materials:

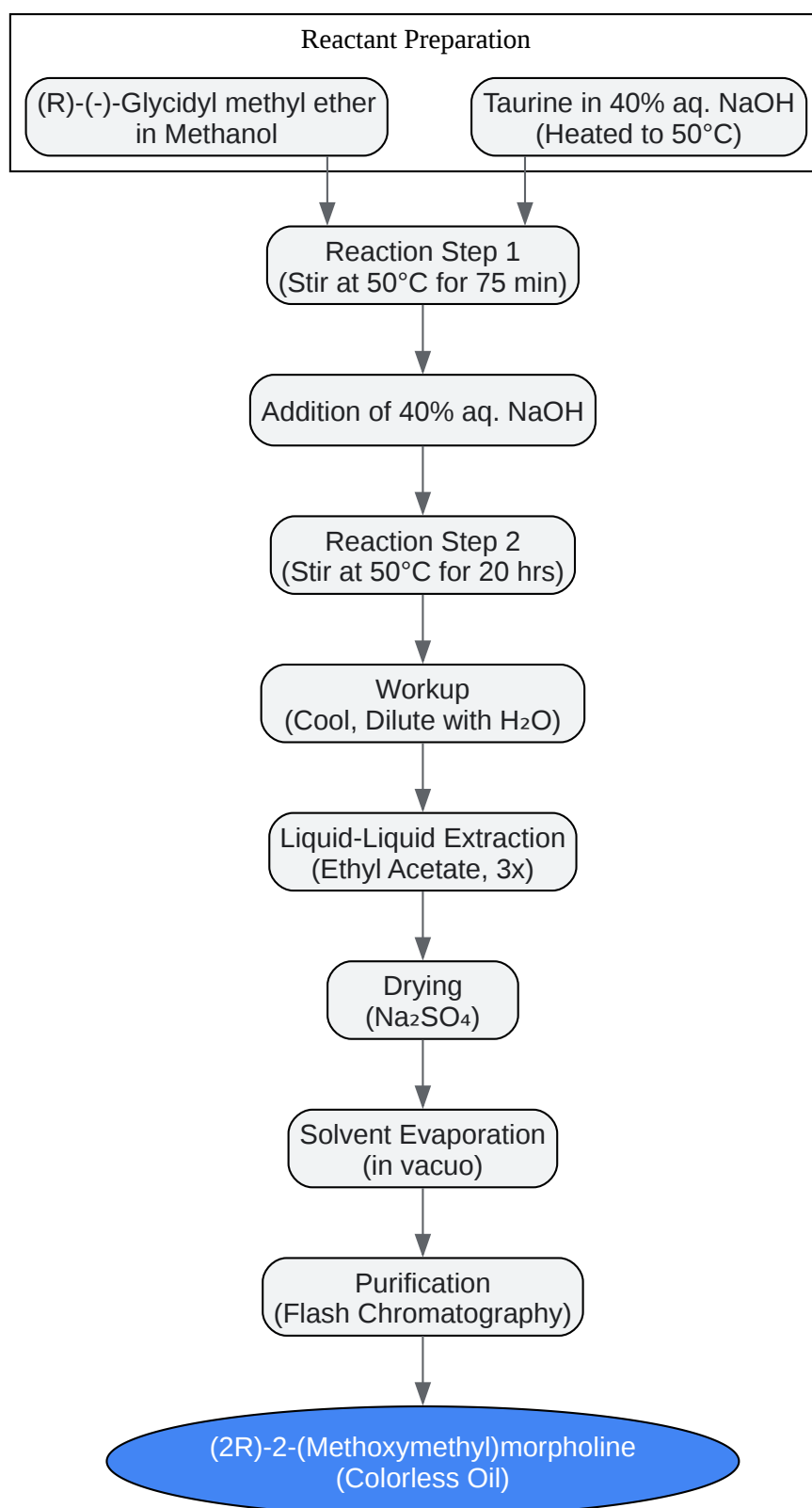
- (R)-(-)-Glycidyl methyl ether (0.800 g, 10.66 mmol)
- Methanol (11 mL)
- 2-Aminoethanesulfonic acid (taurine) (6.440 g, 53.3 mmol)
- 40% aqueous sodium hydroxide (30 mL total)
- Deionized water (76 mL)
- Ethyl acetate (225 mL total)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent: Ethyl acetate-hexane (2:8)

Procedure:

- A solution of 2-aminoethanesulfonic acid (6.440 g) in 40% aqueous sodium hydroxide (11 mL) is prepared and heated to 50 °C.
- A solution of (R)-(-)-glycidyl methyl ether (0.800 g) in methanol (11 mL) is added dropwise to the heated mixture.
- The reaction mixture is stirred at 50 °C for 75 minutes.
- An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.
- The solution is cooled to room temperature and diluted with deionized water (76 mL).
- The aqueous phase is extracted three times with ethyl acetate (3 x 75 mL).
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure (in vacuo).
- The crude product is purified by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) mixture as the eluent.
- The final product, **(2R)-2-(Methoxymethyl)morpholine**, is obtained as a colorless oil (0.121 g, 10% yield).[\[3\]](#)

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **(2R)-2-(Methoxymethyl)morpholine**.

Biological Activity and Potential Applications

While specific biological data for **(2R)-2-(Methoxymethyl)morpholine** is not extensively published, the morpholine scaffold is a cornerstone in modern medicinal chemistry.^{[1][6]} Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.^{[2][7][8]}

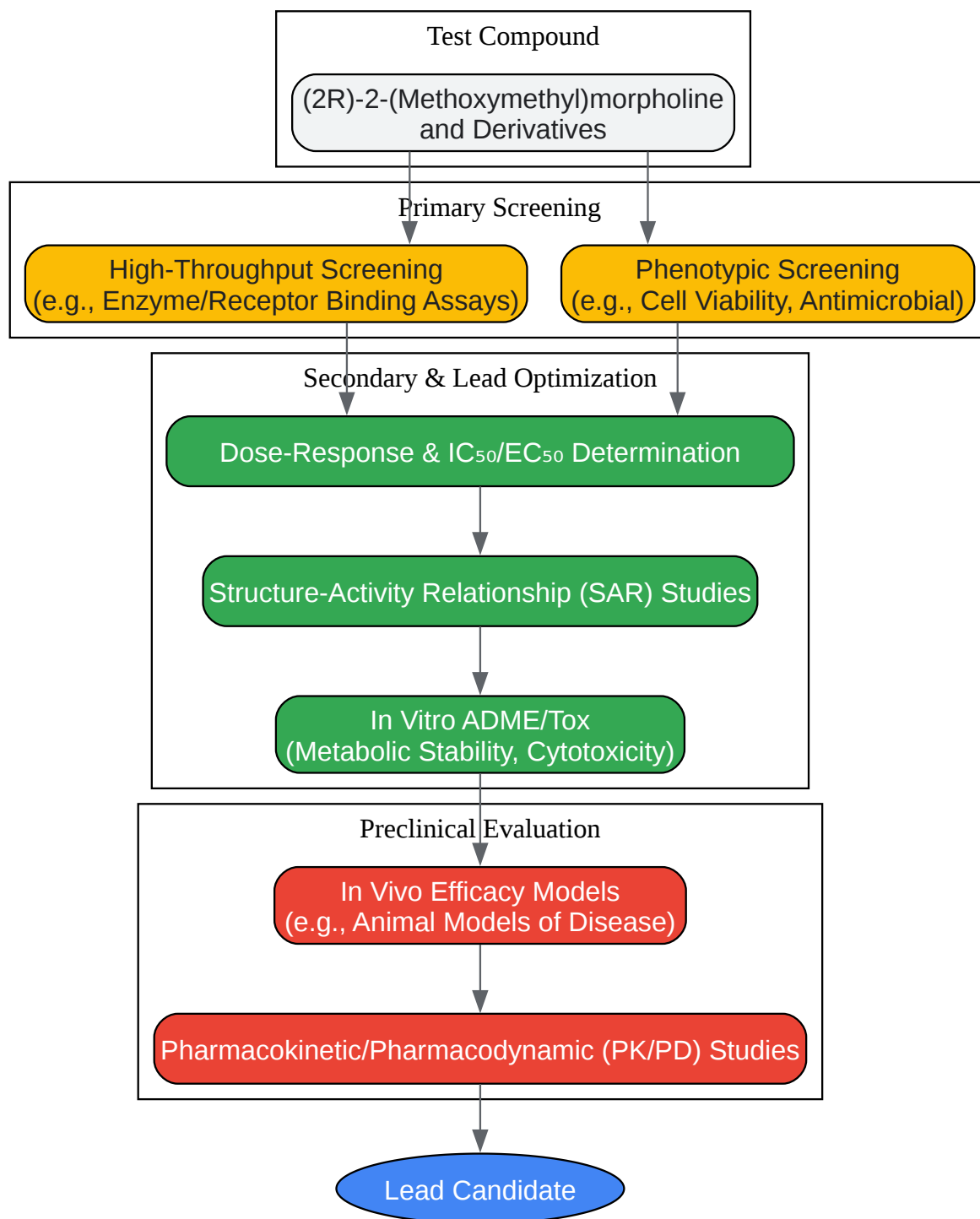
The morpholine ring is often incorporated into drug candidates to:

- **Improve Pharmacokinetic Profiles:** Its polarity and pKa can enhance aqueous solubility and metabolic stability.^{[6][9]}
- **Act as a Pharmacophore:** The nitrogen and oxygen atoms can form crucial hydrogen bonds with biological targets such as kinases and G-protein coupled receptors.^{[1][6]}
- **Enhance CNS Penetration:** The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier.^[9]

Notable drugs containing the morpholine moiety include Linezolid (an antibiotic), Gefitinib (an anticancer agent), and Reboxetine (an antidepressant).^[10] The specific stereochemistry and methoxymethyl substitution of **(2R)-2-(Methoxymethyl)morpholine** make it a valuable chiral intermediate for the synthesis of novel therapeutic agents that could target a range of biological pathways. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II in cancer therapy and modulators of ergosterol biosynthesis in fungi.^{[8][11]}

Proposed Biological Screening Workflow

Given its structural features, a logical next step for researchers would be to screen **(2R)-2-(Methoxymethyl)morpholine** and its derivatives for various biological activities. A generalized workflow for such a screening cascade is presented below.



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Caption: Generalized workflow for biological screening.

Conclusion

(2R)-2-(Methoxymethyl)morpholine is a chiral building block with significant potential in drug discovery and development. Its synthesis is well-documented, and its core structure, the morpholine ring, is a validated pharmacophore present in numerous approved drugs. While specific biological data on this compound remains limited, its physicochemical properties suggest it could be a valuable starting point for the development of novel therapeutics. Further research, following a structured screening cascade, is warranted to fully elucidate its biological activity and potential therapeutic applications.

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